molecular formula C18H18N4O3S B2889641 1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide CAS No. 1357942-60-9

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide

Cat. No. B2889641
M. Wt: 370.43
InChI Key: DUQFEKNGCMWBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications

Novel Anticancer Activities

A study focused on the synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, which share a structural relation to the compound , demonstrated reasonable to moderate anticancer activity against various human cancer cell lines including HCT-116, MCF-7, and HeLa. The research highlights the potential of these compounds in anticancer applications, supported by extensive spectroscopic data including COSY, ROESY, and HMBC, alongside elemental analyses and MS spectrometry (J. Sławiński et al., 2015).

Synthesis for Antihypertensive Applications

Another study explored the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, indicating a potential application of such compounds in treating hypertension. The research detailed a process involving oxidation and subsequent synthesis steps to produce novel 1,1-dioxide and 5-oxide derivatives, further contributing to the development of antihypertensive medications (Colin G. Neill et al., 1998).

Pharmacological Evaluation of Isomers

The pharmacological evaluation of R- and S-enantiomers of derivatives structurally related to the compound of interest revealed differences in activity on pancreatic B-cells and vascular smooth muscle cells. These findings suggest potential for developing tissue-selective ATP-sensitive potassium channel openers, a key target in pharmacology for conditions such as diabetes and hypertension (S. Khelili et al., 1999).

Antimicrobial Activity

Research into the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which is structurally akin to the specified compound, has shown effectiveness against a range of microbial threats. This investigation outlines the potential use of these compounds in antimicrobial treatments, highlighting the versatility of the pyridothiadiazine structure in addressing infectious diseases (T. El‐Emary et al., 2002).

Potassium Channel Openers

A series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides, resembling the compound of interest, were synthesized and tested for their potential as K(ATP) channel openers on various tissues. These compounds exhibited clear vasorelaxant properties and might serve as a basis for developing new therapeutic agents targeting vascular disorders (B. Pirotte et al., 2000).

properties

IUPAC Name

[1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-6-8-14(9-7-13)22-16-15(5-4-10-19-16)26(24,25)17(20-22)18(23)21-11-2-3-12-21/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFEKNGCMWBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide

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